Propyl anthracene-9-carboxylate
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Overview
Description
Propyl anthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a propyl group attached to the anthracene ring at the 9th position, with a carboxylate functional group. The structure of this compound is characterized by its large conjugated π-system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Anthracene-9-carboxylic acid+PropanolAcid catalystPropyl anthracene-9-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propyl anthracene-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Propyl anthracene-9-methanol.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Propyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl anthracene-9-carboxylate involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. The large conjugated π-system of the anthracene ring allows for efficient electron transfer and energy absorption, making it suitable for applications in photonics and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: The parent compound with a carboxylic acid group instead of a carboxylate ester.
Propyl anthracene-9-methanol: A reduced form of propyl anthracene-9-carboxylate with an alcohol group.
Anthracene-9-carbaldehyde: An aldehyde derivative of anthracene.
Uniqueness
This compound is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and alcohol counterparts. Its ability to form stable complexes with metals and its strong optical properties make it particularly valuable in materials science and optoelectronics .
Properties
CAS No. |
71942-30-8 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
propyl anthracene-9-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-2-11-20-18(19)17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h3-10,12H,2,11H2,1H3 |
InChI Key |
BWVSAYRMFMLUSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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